molecular formula C13H14FNO4 B2633520 Schembl21874256 CAS No. 2089246-03-5

Schembl21874256

Cat. No. B2633520
CAS RN: 2089246-03-5
M. Wt: 267.256
InChI Key: CORSVESTDJTBDT-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schembl21874256 is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is a synthetic molecule that has been synthesized using a unique method that involves the use of various chemical reagents. In

Scientific Research Applications

Statistical Software in Research

Statistical software like SPSS and Minitab are integral in data analysis for scientific research. SPSS is predominantly used in medicine, social science, and engineering, while Minitab finds its applications mostly in engineering, materials science, and computer science. The usage of these software in scientific research is steadily increasing, showcasing their importance in the field (Okagbue et al., 2021).

Database-Application Co-Evolution

The management of scientific databases and database-driven applications is crucial for organizing, archiving, and sharing research data. The co-evolution of databases and applications necessitates advanced schema mappings and model management operations to facilitate the evolving needs of scientific research (Schuler & Kesselman, 2022).

Big Data in Scientific Research

Big data plays a pivotal role in scientific research, allowing the generation and analysis of vast data sets in experiments. Technologies leveraging big data are instrumental in significant scientific discoveries, such as the identification of the Higgs boson particle, leading to further exploration of the universe (Krishnan, 2020).

Cloud Computing in Scientific Workflows

Cloud platforms are increasingly being used for executing scientific workflow applications due to their substantial computational resources. Predictive modeling, such as the Box–Behnken design of Response Surface Methodology (RSM), is applied to analyze the relationship among cloud configuration parameters and the performance of scientific workflow applications, enhancing efficiency in terms of cost and execution time (Soma & Latha, 2020).

Mechanism of Action

properties

IUPAC Name

(2R,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSVESTDJTBDT-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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